N-Methyl-D-phenylalanine tert-butyl ester
Description
N-Methyl-D-phenylalanine tert-butyl ester is a chiral amino acid derivative characterized by a methyl group on the nitrogen atom of D-phenylalanine and a tert-butyl ester protecting group. Such compounds are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their stereochemical stability and ease of derivatization .
Properties
IUPAC Name |
tert-butyl (2R)-2-(methylamino)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKARLOPBFXQHH-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-phenylalanine tert-butyl ester typically involves the protection of the amino group of phenylalanine using a tert-butyl ester group. This can be achieved through the reaction of phenylalanine with tert-butyl chloroformate in the presence of a base such as triethylamine. The methylation of the amino group is then carried out using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-D-phenylalanine tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Analgesic Properties
N-Methyl-D-phenylalanine has been studied for its potential analgesic effects. Research indicates that D-phenylalanine, a related compound, acts as an inhibitor of carboxypeptidase A, an enzyme that degrades enkephalins—natural pain-relieving peptides. This inhibition can prolong the action of these endogenous analgesics, suggesting that NMDPBE may have similar properties due to its structural similarities to D-phenylalanine .
1.2 Opioid Receptor Interaction
Studies have shown that derivatives of phenylalanine, including NMDPBE, can interact with opioid receptors. These interactions are crucial for developing new analgesics that can provide pain relief with potentially fewer side effects than traditional opioids. The structure-activity relationship (SAR) of such compounds is an ongoing area of research aimed at optimizing their efficacy and safety profiles .
Synthetic Applications
2.1 Protecting Group in Organic Synthesis
The tert-butyl ester group in NMDPBE serves as an effective protecting group for carboxylic acids during chemical synthesis. Its stability against various nucleophiles allows for selective reactions without interfering with other functional groups present in the molecule. This property is particularly useful in multi-step organic syntheses where protecting groups are essential for controlling reaction pathways .
2.2 Enantiomer Separation
The ability to racemize and selectively separate enantiomers of amino acids like phenylalanine is critical in pharmaceutical applications. NMDPBE can be subjected to enzymatic reactions that preferentially convert one enantiomer while preserving the other, leading to high-purity products suitable for drug development .
Analgesic Efficacy Study
A study conducted on D-phenylalanine demonstrated significant long-term analgesia effects when administered as an investigational new drug. The study highlighted the compound's ability to inhibit carboxypeptidase A effectively, thereby increasing the levels of natural painkillers in the body .
Synthesis of Tert-Butyl Esters
A recent investigation into the synthesis of tert-butyl esters from free amino acids showed that NMDPBE could be synthesized efficiently with high yields (approximately 86%) using bis(trifluoromethanesulfonyl)imide as a catalyst . This method provides a straightforward approach to obtaining protected amino acids for further chemical transformations.
Table 1: Comparison of Analgesic Properties
| Compound | Mechanism of Action | Efficacy |
|---|---|---|
| D-Phenylalanine | Inhibits carboxypeptidase A | Significant |
| N-Methyl-D-phenylalanine | Potentially similar to D-phenylalanine | Under Investigation |
Table 2: Synthesis Yields of Tert-Butyl Esters
| Amino Acid | Yield (%) | Conditions Used |
|---|---|---|
| L-Phenylalanine | 86 | Bis(trifluoromethanesulfonyl)imide |
| D-Valine | 81 | Bis(trifluoromethanesulfonyl)imide |
| L-Leucine | 74 | Bis(trifluoromethanesulfonyl)imide |
Mechanism of Action
The mechanism of action of N-Methyl-D-phenylalanine tert-butyl ester involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic reactions. The presence of the tert-butyl ester group enhances its stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Stereochemical Variants: D- vs. L-Phenylalanine tert-butyl esters
- N-(Diphenylmethylene)glycine tert-butyl ester (CAS 81477-94-3): Structure: Contains a diphenylmethylene group instead of a methyl group on the nitrogen. Applications: Used as a key intermediate in catalytic enantioselective reactions, such as asymmetric alkylations to synthesize α-amino acids . Key Difference: The diphenylmethylene group enhances steric shielding, influencing reaction stereoselectivity compared to N-methyl derivatives .
- L-Phenylalanine tert-butyl ester hydrochloride (CAS 15100-75-1): Structure: L-configuration with a tert-butyl ester and hydrochloride salt. Properties: Hygroscopic, requiring storage at -20°C . Applications: Intermediate in peptide synthesis and pharmaceuticals. The L-form is biologically relevant in proteinogenic contexts, unlike the D-form, which is rarer in nature .
Substituent Variations: Methyl vs. Acyl Groups
- N-Palmitoyl-L-leucine tert-butyl ester (): Structure: Features a palmitoyl (C16) acyl chain instead of a methyl group. Activity: Demonstrates lipidated amino acid properties, relevant in metabolic studies. The tert-butyl ester aids in solubility during synthesis .
- N,N-Dimethylglycine-L-phenylalanine methyl ester (): Structure: Combines dimethylglycine with a phenylalanine methyl ester.
Bioactive tert-butyl Ester Derivatives
- tert-Butyl alanine phosphonamidate esters (): Anti-HIV Activity: Derivatives with tert-butyl alanine showed 0–25.8% inhibition, highlighting the role of substituent size and hydrophobicity in drug efficacy. Monosubstituted analogs were less active than disubstituted ones, though both underperformed compared to tenofovir (TFV) .
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Steric and Electronic Effects : Bulky tert-butyl groups enhance stereoselectivity in catalytic reactions by shielding reactive sites (e.g., in Pd-catalyzed fluorination) .
- Biological Activity : Substituent hydrophobicity (e.g., tert-butyl vs. palmitoyl) correlates with cellular uptake and hydrolysis rates, impacting drug efficacy .
- Synthetic Flexibility : Tert-butyl esters are preferred in multi-step syntheses due to their stability under basic/acidic conditions, as seen in peptide and carbamate preparations .
Biological Activity
N-Methyl-D-phenylalanine tert-butyl ester is a derivative of the amino acid phenylalanine, modified with an N-methyl group and a tert-butyl ester functional group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique biological properties and potential applications in drug development, particularly in targeting neurological disorders and enhancing the bioavailability of therapeutic agents.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the protection of the carboxylic acid group using a tert-butyl ester, followed by N-methylation. The synthetic route often employs established methods for amino acid modification, ensuring high yields and purity of the final product.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Biological Activity | Antimicrobial, Anthelmintic |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study comparing various derivatives found that this compound displayed potent activity against several strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Anthelmintic Activity
In addition to its antimicrobial effects, this compound has shown promising anthelmintic activity. In vitro studies demonstrated that at a concentration of 2 mg/mL, it exhibited superior efficacy against earthworm species compared to standard treatments like Mebendazole .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative analysis demonstrated that this compound had MIC values of 6 μg/mL against dermatophytes such as Microsporum audouinii and Trichophyton mentagrophytes. Its effectiveness was notably higher than that of Griseofulvin, a common antifungal agent .
- Synthesis and Biological Evaluation : A recent study synthesized N-methylated peptides including this compound and evaluated their biological properties. Results indicated enhanced antibacterial activity against Gram-negative bacteria, although limited activity was observed against Gram-positive strains .
- Neuropharmacological Studies : The compound is also being investigated for its role in neuroscience research. Its structural modifications may influence neurotransmitter functions, potentially leading to advancements in treating mental health disorders .
Table 2: Biological Activity Overview
| Activity Type | Target Organisms/Conditions | Observed Effect |
|---|---|---|
| Antimicrobial | C. albicans, P. aeruginosa | MIC = 6 μg/mL |
| Anthelmintic | Earthworm species | Superior to Mebendazole |
| Neuropharmacological | Various neurotransmitter pathways | Potential therapeutic benefits |
Q & A
Basic Questions
Q. What are the recommended protocols for synthesizing and purifying N-Methyl-D-phenylalanine tert-butyl ester in laboratory settings?
- Synthesis : Use palladium-catalyzed N-arylation of amino acid tert-butyl esters with coupling partners like 4-bromo-N,N-dimethylaniline, as described in peptide synthesis methodologies. This approach allows for efficient introduction of aryl groups while preserving stereochemistry .
- Purification : Employ solid-phase synthesis (e.g., 2-chlorotrityl chloride resin) to minimize impurities, followed by chromatographic techniques such as HPLC or GC/MS for isolation. SLE (supported liquid extraction) is recommended for complex mixtures .
Q. How can researchers characterize the structural and chemical properties of this compound?
- Analytical Techniques : Use NMR (¹H/¹³C) to confirm stereochemistry and tert-butyl group integrity. Mass spectrometry (MS) and GC/MS are critical for verifying molecular weight and purity. For stability studies, monitor degradation under varying pH and temperature via HPLC .
Advanced Research Questions
Q. What strategies optimize the use of tert-butyl esters as protecting groups in peptide synthesis involving N-Methyl-D-phenylalanine?
- Protecting Group Stability : The tert-butyl group is resistant to basic conditions and prevents lactonization or ammoniolysis during peptide elongation. Compare its performance with benzyl or Fmoc groups in microwave-assisted reactions to assess deprotection efficiency under acidic conditions (e.g., TFA) .
- Methodological Insight : Use microwave radiation to accelerate N-alkylation steps, reducing reaction times from hours to 30 minutes while maintaining high yield and purity .
Q. How can researchers address contradictions in synthetic methods for tert-butyl ester derivatives across literature?
- Case Study : Compare traditional stepwise synthesis (10-step reactions starting from 3-(4-hydroxyphenyl)propanoic acid) with modern solid-phase/microwave hybrid methods. Highlight trade-offs between yield, scalability, and purity. Validate reproducibility by replicating protocols under inert atmospheres and controlled temperatures .
Q. What experimental designs are suitable for studying the stability of this compound under oxidative or hydrolytic conditions?
- Degradation Studies : Expose the compound to accelerated oxidative environments (e.g., H₂O₂) and hydrolytic conditions (aqueous buffers at pH 2–12). Monitor degradation products via LC-MS and quantify tert-butyl ester cleavage kinetics. Use Arrhenius plots to predict shelf-life under storage conditions .
Q. How should researchers handle safety and storage challenges associated with this compound?
- Safety Protocols : Use closed-system reactors and local exhaust ventilation to minimize inhalation/contact risks. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Store the compound in amber glass vials at –20°C under argon to prevent moisture-induced hydrolysis .
Q. What advanced techniques resolve complex mixtures containing this compound and its synthetic byproducts?
- Chromatographic Solutions : Employ UHPLC with chiral stationary phases to separate enantiomers. For byproduct identification, combine high-resolution MS/MS with isotopic labeling to trace reaction pathways. SLE or SPE (solid-phase extraction) is recommended for pre-analytical cleanup .
Methodological Notes
- Data Validation : Cross-reference NMR and MS data with NIST Chemistry WebBook entries for tert-butyl esters to confirm spectral assignments .
- Contradiction Management : When conflicting synthesis yields are reported, systematically vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
